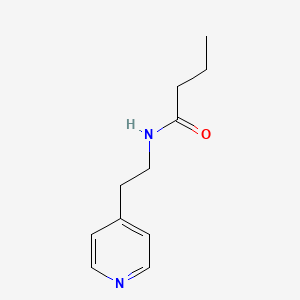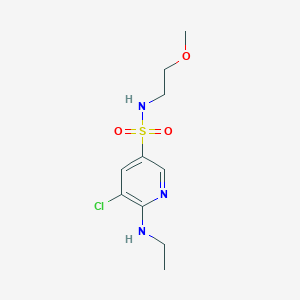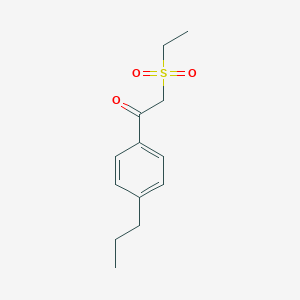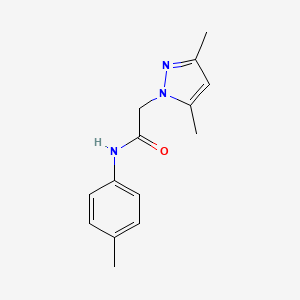![molecular formula C17H24N2O B7595186 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a significant impact on the regulation of various signaling pathways, which makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one involves the inhibition of glycogen synthase kinase-3 (1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one), which is a key enzyme involved in the regulation of various signaling pathways. By inhibiting 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, this compound can modulate the activity of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one has been shown to have a significant impact on various biochemical and physiological processes. It can modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the development of cancer and other diseases. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one in lab experiments include its potent and selective inhibition of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one, which makes it a valuable tool for studying the regulation of various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and monitoring to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one. One potential direction is to investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Another potential direction is to explore its mechanisms of action in greater detail, including its interactions with other signaling pathways and its effects on gene expression. Additionally, future research could focus on developing more potent and selective inhibitors of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one based on the structure of this compound.
Synthesemethoden
The synthesis method of 1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one involves the reaction of 1-methylpiperidin-2-one with 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the development of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-19-12-14(10-11-17(19)20)18-16-9-5-3-7-13-6-2-4-8-15(13)16/h2,4,6,8,14,16,18H,3,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUNTCQHQWMMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)





![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)